molecular formula C7H12O2 B14333794 3-Butyloxetan-2-one CAS No. 102547-96-6

3-Butyloxetan-2-one

Cat. No.: B14333794
CAS No.: 102547-96-6
M. Wt: 128.17 g/mol
InChI Key: FFZVPXMJDFPNJP-UHFFFAOYSA-N
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Description

3-Butyloxetan-2-one is an organic compound belonging to the oxetanone family It is characterized by a four-membered ring containing an oxygen atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butyloxetan-2-one can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of aldehydes with ketene . Another method includes the intramolecular substitution of 3-bromoalkanoic acids . Additionally, the Adams cyclization of anti- and syn-3-hydroxyalkanoic acids can also be employed to prepare this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Butyloxetan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxetanones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Butyloxetan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily due to the strained four-membered ring, which makes it susceptible to ring-opening reactions. These reactions can lead to the formation of more stable products through the release of ring strain .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyloxetan-2-one
  • 4-Methyloxetan-2-one
  • 3,4-Dimethyloxetan-2-one

Uniqueness

3-Butyloxetan-2-one is unique due to its specific substitution pattern and the presence of a butyl group. This structural feature imparts distinct reactivity and properties compared to other oxetanones. The compound’s ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

102547-96-6

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-butyloxetan-2-one

InChI

InChI=1S/C7H12O2/c1-2-3-4-6-5-9-7(6)8/h6H,2-5H2,1H3

InChI Key

FFZVPXMJDFPNJP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1COC1=O

Origin of Product

United States

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